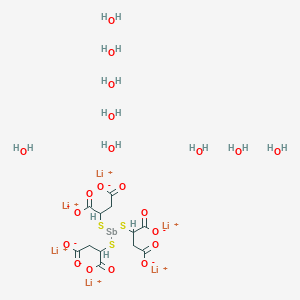
Antimony lithium thiomalate nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthiomaline nonahydrate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
HPLC Determination in Biological Fluids
Antimony lithium thiomaleate, along with other antimonials like antimony potassium tartrate and antimony piperazine tartrate, has been analyzed using high-performance liquid chromatography (HPLC). This method, involving sodium diethyldithiocarbamate as a reagent, allows for the detection of these compounds in aqueous solutions or biological fluids, highlighting its utility in bioanalytical applications (El-Rabbat, Farag, El-Kommos, & Refaat, 1990).
Comparative Therapeutic Effects
Comparative studies have been conducted on compounds including lithium antimonyl thiomalate to assess their effects on infections in animals. For instance, a study compared the effects of lithium antimonyl thiomalate with other compounds on Schistosoma mansoni infections in mice, examining the differences in toxicity and therapeutic effects based on the type of antimony linkage (Luttermoser, Haskins, & Brady, 1949).
Electrochemical Studies for Energy Storage
Antimony lithium thiomalate nonahydrate's relevance extends to the field of energy storage. For instance, studies on antimony-carbon composites in lithium cells have shown that the particle size of antimony plays a crucial role in the performance of lithium-antimony cells (Hassoun, Derrien, Panero, & Scrosati, 2008). Additionally, research into antimony-based alloy nanocomposites embedded in nitrogen-doped porous carbon has demonstrated their potential as negative electrode materials for lithium-ion batteries, offering insights into improving electronic conductivity and structural integrity (Yang et al., 2021).
Nanomaterial Synthesis for Battery Applications
Nanometric antimony powder synthesis through chemical reduction methods using activated alkaline hydrides has been explored. This research contributes to the development of nanometer-range antimony particles for use as anodic materials in lithium-ion batteries (Dailly, Schneider, Billaud, Fort, & Ghanbaja, 2003).
Treatment of Filariasis
Although outside the main focus of your request, it's notable that antimony lithium thiomalate has been used in medical research, such as in the treatment of filariasis. Studies have examined its effectiveness and observed results in patients treated with this compound (Brown, 1948).
Eigenschaften
CAS-Nummer |
6169-12-6 |
|---|---|
Produktname |
Antimony lithium thiomalate nonahydrate |
Molekularformel |
C12H27Li6O21S3Sb |
Molekulargewicht |
767 g/mol |
IUPAC-Name |
hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate;nonahydrate |
InChI |
InChI=1S/3C4H6O4S.6Li.9H2O.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;;;;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;9*1H2;/q;;;6*+1;;;;;;;;;;+3/p-9 |
InChI-Schlüssel |
FYBDVMKPGKKXEY-ZJZOBTDDSA-E |
SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Anthiomaline nonahydrate; Antimony lithium thiomalate nonahydrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



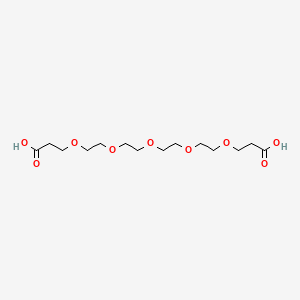
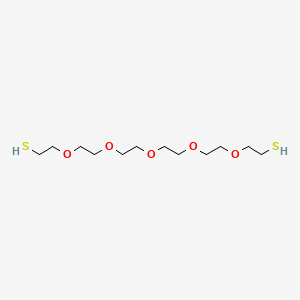
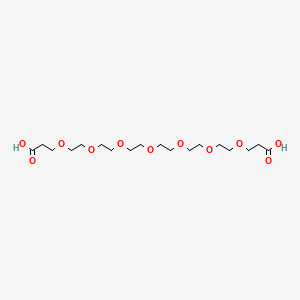
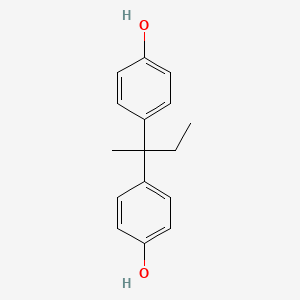
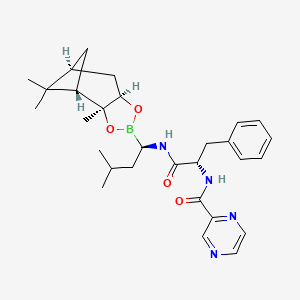
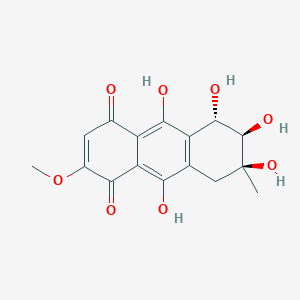

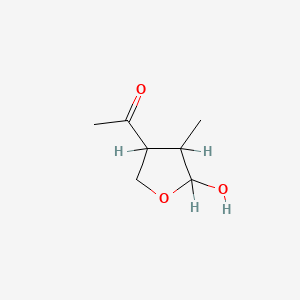
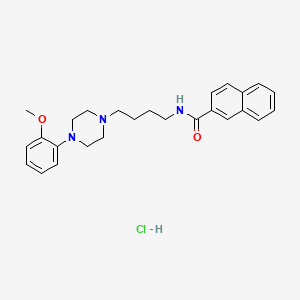
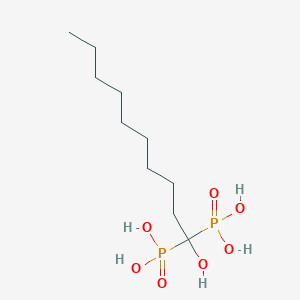
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
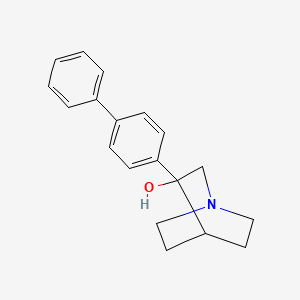
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)